REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([C:15](=[O:17])[NH2:16])[CH:7]=1)C.[OH-].[Na+]>CO.O>[C:15]([N:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:6]([CH2:5][C:4]([OH:18])=[O:3])=[CH:7]1)(=[O:17])[NH2:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=CN(C2=CC=CC=C12)C(N)=O)=O
|
Name
|
|
Quantity
|
61 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting yellow solution was stirred at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
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EXTRACTION
|
Details
|
The aqueous mixture was extracted with EtOAC (3×)
|
Type
|
CUSTOM
|
Details
|
the combined organic extracts were dried (phase separator)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was used directly in the next step without any further purification
|
Type
|
CUSTOM
|
Details
|
tR (HPLC conditions b) 2.16 min.
|
Duration
|
2.16 min
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(N)(=O)N1C=C(C2=CC=CC=C12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |